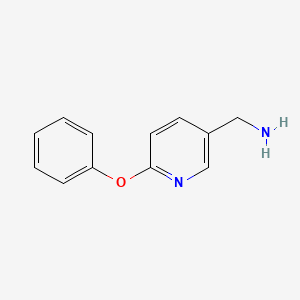

(6-Phenoxypyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-phenoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFYGCWWVXXUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620608-78-8 | |

| Record name | (6-phenoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyridine Based Heterocyclic Chemistry

The pyridine (B92270) ring, a foundational nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of biologically active compounds. The introduction of a phenoxy group and a methanamine side chain at the 6- and 3-positions, respectively, gives rise to (6-phenoxypyridin-3-yl)methanamine, a molecule with a specific electronic and steric profile. The phenoxypyridine core is considered a bioisostere of diaryl ethers, a common motif in bioactive molecules. This substitution can enhance properties such as lipid solubility, metabolic stability, and cell membrane penetration. The pyridine nitrogen atom can also participate in hydrogen bonding and π-π stacking interactions, which are crucial for the binding of molecules to biological targets.

Significance As a Versatile Chemical Synthon

A synthon is a molecular fragment used in the synthesis of other compounds. The utility of (6-phenoxypyridin-3-yl)methanamine as a synthon lies in the reactivity of its primary amine group (-CH2NH2), which can readily participate in a variety of chemical transformations. This allows for the facile introduction of the 6-phenoxypyridin-3-yl)methyl moiety into larger molecular frameworks.

For instance, it serves as a key intermediate in the synthesis of novel antifungal agents. In one patented example, this compound is reacted to form more complex structures, such as 3-(3-((6-phenoxypyridin-3-yl)methyl) isoxazol-5-yl)pyridin-2-amine, demonstrating its role as a foundational building block in the creation of potential new antifungal therapies. googleapis.com

The versatility of this compound is further highlighted by its application in the construction of a diverse range of heterocyclic systems. Researchers have utilized the phenoxypyridine scaffold, with the methanamine providing a convenient handle for synthetic elaboration, to develop compounds with potential applications beyond mycology.

Overview of Research Trajectories Involving 6 Phenoxypyridin 3 Yl Methanamine and Its Derivatives

Strategies for the Direct Synthesis of this compound

Precursor Chemistry and Reaction Optimization

The selection of appropriate precursors is paramount for a successful synthesis. A plausible retrosynthetic analysis suggests that key starting materials could include a pre-functionalized pyridine (B92270) ring or the construction of the pyridine ring from acyclic precursors. For instance, a common approach involves the use of a cyanopyridine derivative, which can be subsequently reduced to the corresponding aminomethyl group.

| Precursor 1 | Precursor 2 | Key Transformation |

| 6-Chloronicotinonitrile | Phenol (B47542) | Nucleophilic Aromatic Substitution |

| 6-Phenoxynicotinaldehyde | An amine source (e.g., ammonia (B1221849), hydroxylamine) | Reductive Amination |

| 6-Phenoxynicotinic acid | Amidation followed by reduction |

The optimization of reaction conditions is crucial for maximizing yield and minimizing by-products. This includes the careful selection of solvents, temperature, reaction time, and the stoichiometry of the reactants. For the nucleophilic aromatic substitution of a chloropyridine with phenol, the choice of base and the use of a high-boiling point solvent are critical parameters to control. Subsequent reduction of a nitrile or an aldehyde to the amine requires the selection of a suitable reducing agent to avoid over-reduction or side reactions.

Catalyst Systems for Selective Bond Formation

Catalysis plays a pivotal role in achieving selective and efficient bond formation during the synthesis of this compound. For the crucial C-O bond formation between the pyridine ring and the phenoxy group, transition metal catalysts, particularly those based on palladium or copper, are often employed in cross-coupling reactions. These catalysts facilitate the reaction between a halopyridine and phenol under milder conditions than traditional nucleophilic aromatic substitution.

In the context of broader pyridine synthesis, iron-catalyzed cyclization reactions have emerged as a green and efficient method for constructing the pyridine ring itself from simpler acyclic precursors like ketoxime acetates and aldehydes. rsc.org While not a direct synthesis of the target compound, this methodology highlights the potential for using earth-abundant and less toxic metals in the synthesis of substituted pyridines. The development of catalyst systems that can tolerate a variety of functional groups is a key area of research, enabling the synthesis of complex pyridine derivatives.

Multicomponent Reaction Approaches Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. nih.govrasayanjournal.co.in For the synthesis of derivatives of this compound, an MCR approach could involve the in-situ formation of the pyridine ring with the desired substituents.

A hypothetical MCR for a related substituted pyridine could involve the condensation of an aldehyde, a β-ketoester, and an ammonia source, a variation of the well-known Hantzsch pyridine synthesis. researchgate.net By incorporating a precursor bearing the phenoxy group, this approach could provide a convergent route to complex derivatives.

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone derivative | Ammonium acetate | Polysubstituted pyridine |

The use of MCRs in the synthesis of pyridine derivatives has been shown to be highly efficient, with advantages in terms of yield, reaction time, and the generation of pure products. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key aspects of green chemistry applicable to this synthesis include the use of safer solvents, energy-efficient reaction conditions, and catalytic methods. rasayanjournal.co.in

Microwave-assisted synthesis has been demonstrated as a valuable tool in green organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in one-pot, four-component reactions, highlighting its potential for the efficient construction of the pyridine core. nih.gov

| Synthetic Approach | Conventional Method | Green Chemistry Approach |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvent | High-boiling point organic solvents | Water, ionic liquids, or solvent-free conditions |

| Catalyst | Stoichiometric reagents | Catalytic amounts of reusable catalysts (e.g., iron-based) |

| Efficiency | Longer reaction times, lower yields | Shorter reaction times, higher yields |

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with the principles of green chemistry. rasayanjournal.co.in The development of solvent-free or water-based synthetic procedures also contributes to a more environmentally friendly process by reducing the use and disposal of hazardous organic solvents. researchgate.net

Amination Reactions of the Methanamine Moiety

The primary amine of the methanamine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and biological properties of the molecule.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis and functionalization, providing a direct method for forming carbon-nitrogen bonds. nih.gov For this compound, this pathway can be employed to introduce additional substituents on the nitrogen atom. The process typically involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

A variety of reducing agents can be utilized, with the choice depending on the substrate and the desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is also a widely used method. The operational simplicity and the broad availability of carbonyl compounds make reductive amination a highly versatile tool for generating a diverse library of derivatives. nih.gov

| Reactant | Reagent | Product | Reference |

| Primary Amine (e.g., this compound) + Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN or H₂/Pd-C | Secondary or Tertiary Amine | nih.gov |

Amide and Sulfonamide Derivative Synthesis

The primary amine of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amide bond can introduce a variety of substituents and can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's interaction with biological targets.

Similarly, sulfonamide derivatives can be synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base. mdpi.com Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their antibacterial properties and their role as inhibitors of various enzymes. mdpi.com The synthesis of sulfonamides from primary amines and thiols can also be achieved through electrochemical oxidative coupling, offering a direct and efficient alternative to traditional methods. nih.gov This electrochemical approach can proceed rapidly and under mild conditions. nih.gov

Recent research has highlighted the synthesis of sulfonamide methoxypyridine derivatives as potent inhibitors of signaling pathways in cancer cells, demonstrating the therapeutic potential of this class of compounds. nih.gov The synthesis often involves the coupling of a sulfonyl chloride with an aminopyridine derivative. nih.gov

| Derivative | Reagents | Key Features | Reference |

| Amide | Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent | Introduction of diverse substituents, hydrogen bonding capabilities. | |

| Sulfonamide | Sulfonyl chloride + Base | Important pharmacophore, potential for therapeutic applications. mdpi.comnih.gov | mdpi.comnih.gov |

| Sulfonamide (Electrochemical) | Thiol + Amine (in an electrochemical cell) | Rapid, direct synthesis under mild conditions. | nih.gov |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various functionalization reactions.

Halogenation and Cross-Coupling Methodologies

Halogenation of the pyridine ring introduces a versatile handle for subsequent cross-coupling reactions. The positions on the pyridine ring can be selectively halogenated using various reagents and conditions. For instance, fluorination can be achieved using reagents like Selectfluor. google.com The resulting halogenated pyridine derivatives are valuable intermediates for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for modifying halogenated pyridines. wikipedia.orgnih.gov These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent in medicinal chemistry for the formation of biaryl structures. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govacs.org

| Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Halogenation | Pyridine derivative | Halogenating agent (e.g., NCS, NBS, NIS, Selectfluor) | Halogenated pyridine | google.com |

| Suzuki-Miyaura Coupling | Halogenated pyridine + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-substituted pyridine | acs.org |

| Sonogashira Coupling | Halogenated pyridine + Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Alkynyl-substituted pyridine | soton.ac.uk |

| Buchwald-Hartwig Amination | Halogenated pyridine + Amine | Pd catalyst + Ligand + Base | Amino-substituted pyridine | nih.gov |

C-H Functionalization at Specific Pyridine Positions

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying aromatic rings without the need for pre-functionalization. rsc.org For pyridine derivatives, C-H activation can be directed to specific positions through the use of directing groups or by exploiting the inherent reactivity of the ring. nih.govmdpi.com The nitrogen atom in the pyridine ring can influence the regioselectivity of these reactions. rsc.org

Various transition metal catalysts, including palladium, rhodium, and ruthenium, have been employed for the C-H functionalization of pyridines. nih.govrsc.org These methods allow for the introduction of aryl, alkyl, and other functional groups directly onto the pyridine ring. For instance, ruthenium-catalyzed meta-C-H alkylation has been developed for the functionalization of arenes. acs.org Furthermore, photochemical methods are also being explored for the site-selective C-H functionalization of pyridines. chemrxiv.orgresearchgate.net

Introduction of Alkyl, Alkenyl, and Alkynyl Substituents

Alkyl, alkenyl, and alkynyl groups can be introduced onto the pyridine ring through various synthetic methodologies. Cross-coupling reactions, as mentioned previously, are a primary route for installing these substituents. For example, the Sonogashira coupling is a reliable method for introducing alkynyl groups. soton.ac.ukresearchgate.net Direct alkynylation of C-H bonds has also been developed, offering a more direct route to these derivatives. nih.govnih.gov

Phenoxy Moiety Diversification

The phenoxy group in this compound presents a versatile platform for introducing structural diversity. Functionalization can be achieved through substitution reactions on the aromatic ring of the phenoxy group or by modification of the ether linkage itself.

Substitution Reactions on the Phenoxy Ring

The phenoxy ring is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions of the phenoxy ring. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.comyoutube.com

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy ring can significantly alter the electronic and lipophilic properties of the molecule. khanacademy.orglibretexts.org Direct halogenation of phenoxy-containing compounds can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent, often with a Lewis acid catalyst. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, which can serve as a precursor for other functional groups, such as amines. wikipedia.org This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. nih.govgoogle.comrsc.org The resulting nitro-substituted phenoxy derivatives can be further modified.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) and is generally carried out using fuming sulfuric acid. wikipedia.orgkhanacademy.org This reaction is reversible, which can be a useful feature in synthetic strategies.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds on the phenoxy ring. mt.combyjus.comslideshare.netmasterorganicchemistry.com These reactions typically employ an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. stackexchange.com However, the presence of the basic nitrogen in the pyridine ring and the amine functionality may require protective group strategies to avoid catalyst deactivation and side reactions.

Table 1: Illustrative Electrophilic Substitution Reactions on the Phenoxy Ring of a Model Phenoxypyridine

| Reaction Type | Reagents and Conditions | Expected Major Products (Substituent Position) |

| Bromination | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Sulfonation | SO₃, H₂SO₄ | ortho-sulfonic acid, para-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl, para-acyl |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on activated rings. The aminomethyl group on the pyridine ring would likely require protection prior to these reactions.

Ether Linkage Modification Strategies

Modification of the ether linkage provides an alternative route to diversify the this compound scaffold. The primary strategy for this is the cleavage of the C-O ether bond.

Ether Cleavage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. In the case of aryl ethers, the cleavage typically yields a phenol and an aryl halide, as the C(sp²)-O bond of the pyridine ring is less susceptible to cleavage than the C(sp²)-O bond of the phenoxy ring. libretexts.org

Recent advancements have explored catalytic methods for the cleavage of diaryl ethers under milder conditions. For instance, nickel-catalyzed reductive cleavage has been reported for diaryl ethers, which can offer improved selectivity. nih.gov Electrochemical methods are also emerging as a sustainable approach for C-O bond cleavage and functionalization. rsc.org

Following cleavage, the resulting pyridinol intermediate can be re-etherified with a diverse range of substituted phenols through reactions like the Ullmann condensation or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of new phenoxy moieties.

Table 2: Potential Strategies for Ether Linkage Modification

| Strategy | Description | Potential Subsequent Reactions |

| Acid-Mediated Cleavage | Treatment with strong acids (e.g., HI, HBr) to break the ether bond, yielding a pyridinol and a substituted phenol. libretexts.org | Re-etherification with a different substituted phenol. |

| Catalytic Cleavage | Use of transition metal catalysts (e.g., Ni) for reductive cleavage of the ether bond. nih.gov | Functionalization of the resulting pyridinol. |

| Nucleophilic Aromatic Substitution | In some activated systems, the phenoxy group can be displaced by a strong nucleophile. wikipedia.orgsci-hub.sequimicaorganica.orgstackexchange.comyoutube.com | Introduction of various nucleophiles at the 6-position of the pyridine ring. |

Note: The feasibility and specific conditions for these strategies would require experimental validation for the this compound scaffold.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton and Carbon-13 NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. For (6-Phenoxypyridin-3-yl)methanamine, ¹H NMR would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their coupling patterns (which indicate adjacent protons). Specific chemical shifts would be expected for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as for the benzylic methylene (B1212753) (-CH₂-) and amine (-NH₂) protons.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the aminomethyl group.

As of the current literature review, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not publicly available. The hypothetical chemical shifts are therefore not presented to maintain factual accuracy.

Two-Dimensional NMR Experiments for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. Key 2D NMR techniques for the structural analysis of this compound would include:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the phenoxy group and the pyridine ring, and the aminomethyl group to the pyridine ring.

Detailed experimental 2D NMR data for this compound are not currently reported in publicly accessible scientific literature.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₂N₂O), HRMS would be expected to yield a precise mass that confirms this molecular formula.

| Ion | Expected Exact Mass |

| [M+H]⁺ | 201.1028 |

This table indicates the theoretical exact mass for the protonated molecule. Experimental data is not available.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture by liquid chromatography before their detection by mass spectrometry. In the context of synthesizing this compound, LC-MS would be an invaluable tool for monitoring the progress of the reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product, as well as identify any intermediates or byproducts. Specific retention times and mass spectra for the components of the reaction mixture would be determined.

No specific LC-MS application data for the synthesis of this compound is currently available in the literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational frequencies would be expected for the following groups:

N-H stretching of the primary amine.

C-H stretching from the aromatic rings and the methylene group.

C=C and C=N stretching within the pyridine and phenyl rings.

C-O-C stretching of the ether linkage.

C-N stretching of the aminomethyl group.

A detailed experimental vibrational spectrum for this compound has not been reported in the accessible scientific literature. Therefore, a table of specific experimental vibrational frequencies cannot be provided.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic absorption bands corresponding to specific bond types. For this compound, one would anticipate characteristic peaks for N-H stretching and bending vibrations from the primary amine group, C-N stretching, aromatic C-H and C=C stretching from both the pyridine and phenyl rings, and the C-O-C stretching of the ether linkage.

However, a comprehensive search of scientific databases and peer-reviewed literature did not yield any experimental FT-IR spectra for this compound. Therefore, a data table of characteristic vibrational frequencies cannot be compiled at this time.

Raman Spectroscopy

As with FT-IR data, no published Raman spectra for this compound could be located. The absence of this data precludes a detailed analysis of its Raman-active vibrational modes.

Computational Chemistry and Theoretical Studies of 6 Phenoxypyridin 3 Yl Methanamine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (dft), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods allow for a detailed examination of molecular properties that govern chemical reactions and biological interactions.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry and energetics of various pyridine (B92270) derivatives. For instance, DFT calculations at the B3LYP/6-311+G (2d,p) level of theory have been used to compare experimental and theoretical data for 6-arylated-pyridin-3-yl methanol (B129727) derivatives, showing excellent agreement. researchgate.net Such studies provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of molecules like (6-Phenoxypyridin-3-yl)methanamine.

The stability of different molecular structures can be assessed by calculating their total energies and thermodynamic properties. researchgate.netsysrevpharm.org For example, in a study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) adsorption on coronene, DFT calculations were employed to determine the total Gibbs free energy (ΔG), change in interaction energy (ΔE), and change of enthalpy (ΔH) of adsorption. researchgate.net These energetic parameters are fundamental for predicting the spontaneity and feasibility of chemical processes.

Table 1: Representative DFT-Calculated Energetic Properties of a Pyridine Derivative

| Parameter | Value (kcal/mol) |

| Total Gibbs Free Energy (ΔG) | -5.07 to -11.22 |

| Change in Interaction Energy (ΔE) | -3.66 to -22.13 |

| Change of Enthalpy (ΔH) | -2.75 to -21.44 |

Note: Data adapted from a study on 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) adsorption on coronene. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. researchgate.net

FMO analysis can be used to predict the reactive sites of a molecule. For example, in the protonation of formaldehyde, FMO theory correctly predicts that the reaction will occur at the oxygen atom, which has the largest coefficient in the HOMO. youtube.com For pyridine derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. For instance, a study on 6-arylated-pyridin-3-yl methanol derivatives utilized FMO analysis to understand charge transfer and reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies of Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| CPFH | - | - | 7.278 |

| CCPH | - | - | 7.241 |

| BCPH | - | - | 7.229 |

Note: Data adapted from a study on 6-arylated-pyridin-3-yl methanol derivatives. researchgate.net CPFH, CCPH, and BCPH are specific derivatives investigated in the study. A smaller energy gap generally indicates higher reactivity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for studying conformational flexibility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes of a molecule over time. nih.gov This is crucial for understanding how flexible molecules like this compound explore different shapes, which can influence their biological activity.

In studies of drug-receptor interactions, MD simulations can be used to verify the stability of binding modes predicted by docking studies. mdpi.com Key parameters analyzed in MD simulations include the root mean square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the radius of gyration (Rg), which indicates the compactness of the molecule. nih.gov For example, a 300 ns MD simulation was used to confirm the stable binding of newly designed ligands to the D3 dopamine (B1211576) receptor. mdpi.com

Molecular Mechanics (MM) Approaches for Molecular Interactions

Molecular Mechanics (MM) employs classical mechanics to model molecular systems. The potential energy of the system is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). While less computationally intensive than quantum mechanics, MM is effective for studying large molecular systems and their interactions.

MM approaches are often used in conjunction with other computational methods. For instance, the initial structures for MD simulations are typically optimized using MM-based energy minimization. MM is also fundamental to molecular docking, a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This is achieved by correlating physicochemical properties or structural features (descriptors) with the observed activity. jocpr.com

QSAR models are valuable tools in drug discovery and chemical design. jocpr.com They can be used to predict the activity of novel compounds, prioritize candidates for synthesis and testing, and provide insights into the structural features that are important for activity. jocpr.comnih.gov There are different types of QSAR models, including 2D-QSAR, which considers the two-dimensional structure of the molecule, and 3D-QSAR, which takes into account the three-dimensional conformation. nih.gov

For example, a 3D-QSAR study on a series of aryloxypropanolamine compounds led to the development of robust models (CoMFA and CoMSIA) that could predict their β3-adrenergic receptor agonist activity with high accuracy. mdpi.com Similarly, QSAR analysis of arylbenzofuran derivatives identified key structural determinants for their histamine (B1213489) H3 antagonist activity. derpharmachemica.com For this compound and its analogs, QSAR studies could be employed to guide the design of new derivatives with enhanced biological profiles. The success of a QSAR model is often evaluated by statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). derpharmachemica.com

Development and Validation of QSAR Models for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a set of compounds with their biological activities. For analogs of this compound, such as phenoxypyrimidine derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potential against various biological targets.

For instance, a study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the significant influence of steric, hydrogen bonding, and electronic properties on their activity. nih.gov By employing methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), researchers were able to construct predictive QSAR models. nih.gov These models, often characterized by high correlation coefficients (R²) and predictive abilities (Q²), allow for the virtual screening and prioritization of novel, more potent analogs. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that links the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not available, the methodologies applied to its analogs, such as furopyrimidine and thienopyrimidine derivatives acting as VEGFR-2 inhibitors, demonstrate the feasibility and power of this approach. nih.gov These studies underscore the importance of nonlinear models, like those generated by Artificial Neural Networks (ANN), in capturing the complex relationships between structure and activity. nih.gov

Table 1: Illustrative Descriptors Used in QSAR Studies of Pyridine Analogs

| Descriptor Type | Example Descriptors | Potential Relevance for this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Governs the fit of the molecule within a biological target's binding site. |

| Topological | Connectivity indices, Wiener index, Kappa shape indices | Describes the branching and overall shape of the molecule. |

| Hydrophobic | LogP | Relates to the compound's partitioning between aqueous and lipid environments. |

Pharmacophore Modeling for Scaffold Optimization

Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological effect. This model then serves as a template for designing new molecules or searching databases for compounds with similar features. nih.govnih.gov

For pyridine-containing compounds, pharmacophore-based approaches have successfully led to the discovery of novel inhibitors for various targets, including the dopamine transporter. nih.gov The process typically involves:

Feature Identification: Identifying the key interaction points from a set of active molecules or a ligand-protein complex.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Database Screening: Using the pharmacophore model as a query to search for molecules in large chemical databases that match the required features. nih.gov

In the context of this compound, a pharmacophore model could be developed based on its core structure and potential interaction points. The phenoxy group could act as a hydrophobic feature, the pyridine nitrogen as a hydrogen bond acceptor, and the aminomethyl group as a hydrogen bond donor. By understanding the optimal spatial arrangement of these features, medicinal chemists can strategically modify the scaffold to enhance potency and selectivity. youtube.com

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization.

Computational NMR and IR Chemical Shift Prediction

Computational quantum mechanics can be used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. longdom.orgmdpi.comresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these calculations. researchgate.net By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to simulate the ¹H and ¹³C NMR spectra, as well as the IR absorption spectrum of a molecule like this compound.

These theoretical predictions are invaluable for:

Structure Verification: Comparing the predicted spectra with experimental data to confirm the chemical structure.

Isomer Differentiation: Distinguishing between different isomers that may have very similar experimental spectra.

Understanding Electronic Structure: Correlating chemical shifts and vibrational frequencies with the electronic environment of the atoms in the molecule.

For complex molecules, computational spectroscopy can help to assign specific peaks in an experimental spectrum to particular atoms or functional groups, an often-challenging task to accomplish solely through empirical methods. mdpi.com

Theoretical Collision Cross Section (CCS) Calculations

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size and shape as they drift through a buffer gas. The Collision Cross Section (CCS) is a measure of the effective area of the ion that interacts with the buffer gas and is a key parameter in IM-MS. nih.govrsc.org

Theoretical methods have been developed to calculate the CCS of ions from their 3D structures. rsc.orgucsb.edu These calculations, which can be computationally intensive, provide a theoretical CCS value that can be compared with experimental measurements. This comparison can help to:

Confirm Molecular Identity: The CCS provides an additional data point for compound identification, complementary to mass-to-charge ratio and retention time.

Elucidate 3D Structure: Different conformers of a molecule can have different CCS values, allowing for the study of their gas-phase structures.

For this compound, theoretical CCS calculations could predict its ion mobility behavior, aiding in its detection and characterization in complex mixtures using IM-MS.

Chemical Reactivity and Reaction Mechanism Investigations

Mechanistic Pathways of Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, makes it a target for nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com Generally, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions, as this allows the negative charge in the intermediate (a Meisenheimer-like complex) to be delocalized onto the nitrogen atom, which is the most electronegative atom in the ring. quora.com

In the case of (6-Phenoxypyridin-3-yl)methanamine, the 6-position is occupied by a phenoxy group, which can act as a leaving group in the presence of a strong nucleophile. The reaction would proceed via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C6 carbon of the pyridine ring, which is bonded to the phenoxy group. This forms a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the nitrogen atom, which stabilizes the intermediate.

Leaving Group Departure: The intermediate collapses, and the phenoxide ion is eliminated as the leaving group, restoring the aromaticity of the pyridine ring and yielding the 6-substituted product.

The rate of this substitution is influenced by the strength of the incoming nucleophile and the stability of the phenoxide leaving group. The presence of the aminomethyl group at the 3-position has a minor electronic influence on the 6-position but can potentially participate in intra- or intermolecular interactions that affect the reaction rate.

Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

In contrast to the electron-deficient pyridine ring, the phenoxy group is an activated system for electrophilic aromatic substitution (EAS). The ether oxygen atom is an activating group, donating electron density to the attached benzene (B151609) ring through resonance. This makes the phenoxy ring significantly more reactive towards electrophiles than the pyridine ring, which is strongly deactivated towards EAS. quimicaorganica.orgyoutube.com

Electrophilic attack will occur preferentially on the phenoxy ring. The oxygen atom is an ortho, para-director, meaning that incoming electrophiles will predominantly add to the positions ortho (2' and 6') and para (4') to the ether linkage. The mechanism proceeds via the standard pathway for electrophilic aromatic substitution:

Formation of the Sigma Complex: The π-electrons of the phenoxy ring attack an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with resonance structures placing the charge ortho and para to the ether linkage.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Due to the deactivating nature of the pyridine ring, which withdraws electron density inductively, electrophilic substitution on the pyridine itself requires harsh conditions and generally yields the meta-substituted product. quora.comrsc.org Therefore, under typical EAS conditions, substitution will be highly selective for the phenoxy moiety.

Role of the Amine Functionality in Catalysis and Coordination Chemistry

The primary amine functionality (-CH2NH2) plays a crucial role in the catalytic and coordination chemistry of this compound.

Catalysis: The primary amine can act as a nucleophilic catalyst, most notably in reactions involving carbonyl compounds. For instance, it can react with aldehydes or ketones to form a Schiff base (imine) intermediate. This is a key step in many amine-catalyzed reactions, which can be considered a form of activation. rsc.org The formation of an iminium ion can lower the LUMO of a substrate, making it more susceptible to nucleophilic attack.

Coordination Chemistry: Both the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group possess lone pairs of electrons and can act as Lewis bases, donating electron density to metal ions to form coordination complexes. wikipedia.org this compound can function as a versatile ligand:

Monodentate Ligand: It can coordinate to a metal center through either the pyridine nitrogen or the amine nitrogen.

Bidentate Chelating Ligand: More significantly, it can act as a bidentate ligand, coordinating to a single metal center through both the pyridine and the amine nitrogen atoms. This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry.

Bridging Ligand: The molecule could also bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

The ability to form stable complexes makes this compound and its derivatives of interest in the development of new catalysts, materials with specific electronic or magnetic properties, and as building blocks in supramolecular chemistry. chemrxiv.org

Kinetic Studies of this compound Reactions

While specific kinetic data for reactions involving this compound are not extensively reported in the public domain, kinetic studies of analogous systems, such as the reactions of other substituted pyridines, provide insight into the factors governing their reaction rates. researchgate.net The kinetics of nucleophilic aromatic substitution, for example, can be studied using techniques like stopped-flow analysis or by monitoring the reaction progress via spectroscopy or chromatography. nih.gov

A representative kinetic study might investigate the nucleophilic substitution of the phenoxy group by another nucleophile. The reaction rate would be expected to follow a second-order rate law:

Rate = k[this compound][Nucleophile]

Where k is the second-order rate constant. The table below presents hypothetical kinetic data for such a reaction, based on typical values for related SNAr reactions.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-4 L mol-1 s-1 | Reaction with sodium methoxide (B1231860) in methanol (B129727) at 50°C |

| Activation Energy (Ea) | 85 kJ/mol | Determined from an Arrhenius plot over a temperature range of 25-75°C |

| Pre-exponential Factor (A) | 2.1 x 109 L mol-1 s-1 | Calculated from the Arrhenius equation |

Interactive Data Table The data in this table is illustrative and based on analogous chemical systems for educational purposes.

The rate of such reactions is highly dependent on several factors:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.

Temperature: As indicated by the activation energy, an increase in temperature will significantly increase the reaction rate.

Electronic Effects: Electron-withdrawing groups on the pyridine ring would stabilize the Meisenheimer intermediate and increase the reaction rate, while electron-donating groups would have the opposite effect.

Applications of 6 Phenoxypyridin 3 Yl Methanamine As a Chemical Probe and Scaffold in Chemical Biology Research

Design of Inhibitory Chemical Scaffolds for Protein Modulation

The (6-phenoxypyridin-3-yl)methanamine framework has proven to be a valuable starting point for the design of potent and selective protein inhibitors. Its structural features allow for systematic modifications to optimize interactions with specific biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For scaffolds related to this compound, SAR studies have been instrumental in identifying key interactions that drive target engagement. For instance, in the development of ligands for the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation, derivatives of the phenoxypyridine core have been extensively studied. nih.gov

One such derivative, N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide, demonstrates the importance of specific substitutions on the core scaffold. The introduction of a fluorine atom and an N-(2-methoxybenzyl)acetamide group significantly enhances binding affinity for TSPO. nih.gov Similarly, SAR studies on the 3-iodo-4-phenoxypyridinone (IOPY) series of anti-HIV agents have shown that the nature of the substituent at the C-3 position of the pyridinone ring is critical for antiviral activity. nih.gov In these studies, a vinyl group at the C-3 position was found to be a key determinant of inhibitory potency against HIV reverse transcriptase. nih.gov These examples underscore the power of SAR in guiding the optimization of chemical scaffolds for improved biological function.

Fragment-based ligand discovery (FBLD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a biological target. These initial hits are then elaborated and optimized to generate high-affinity ligands. The this compound scaffold, due to its modular nature, is well-suited for FBLD approaches.

The discovery of potent inhibitors for targets such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) has been successfully achieved through fragment-based design. nih.gov In a typical FBLD campaign, a fragment library is screened to identify initial hits with micromolar affinity. These hits are then grown and optimized based on structural information, often from X-ray co-crystal structures, to achieve nanomolar potency in cellular assays. nih.gov This iterative process of fragment screening, hit-to-lead optimization, and property refinement allows for the efficient discovery of novel chemical entities with desirable biological activities.

Integration into Novel Heterocyclic Systems for Chemical Diversity

The versatility of the this compound scaffold is further demonstrated by its integration into more complex heterocyclic systems. This strategy allows for the exploration of new chemical space and the development of probes with novel properties. For example, the core scaffold has been incorporated into quinoline-2-amine derivatives for the purpose of imaging aggregated α-synuclein, a hallmark of Parkinson's disease. nih.gov

The design and synthesis of a library of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have led to the identification of potent and selective radioligands for α-synuclein aggregates. nih.gov These findings highlight the potential of using the (phenoxypyridin-3-yl)methanamine scaffold as a foundation for building chemical probes for neurodegenerative diseases. By synthetically modifying the core structure and integrating it into larger ring systems, researchers can fine-tune the photophysical and pharmacokinetic properties of the resulting molecules for specific imaging applications.

Radiosynthesis and Radiolabeling Strategies for Chemical Tracers

The development of radiolabeled chemical tracers is essential for non-invasive imaging techniques like Positron Emission Tomography (PET). The this compound scaffold has been successfully utilized in the synthesis of PET radiotracers for imaging TSPO in the brain. nih.govnih.gov

The radiosynthesis of these tracers typically involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecular structure. For example, the radiotracer [¹⁸F]FEPPA, an anilide derivative of the phenoxypyridine scaffold, is prepared by nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.govnih.gov This one-step synthesis provides the radiolabeled compound in high radiochemical yield and purity. nih.gov Similarly, N-(6-[¹⁸F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide has been synthesized with a radiochemical yield of 16-18% and a high specific activity. nih.gov

The development of efficient radiosynthesis methods is crucial for the routine production of these imaging agents for preclinical and clinical research. The ability to incorporate radionuclides into the this compound scaffold has enabled the in vivo visualization and quantification of biological targets, providing valuable insights into disease mechanisms and therapeutic interventions.

| Radiotracer | Target | Radionuclide | Radiochemical Yield | Specific Activity | Reference |

| [¹⁸F]FEPPA | TSPO | ¹⁸F | 34 ± 2% | 198 ± 125 GBq/µmol | nih.gov |

| N-(6-[¹⁸F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide | TSPO | ¹⁸F | 16-18% | 74–148 GBq/μmol | nih.gov |

| [¹¹C]lorlatinib | ROS1/ALK | ¹¹C | Good | Not specified | researchgate.net |

| [¹⁸F]fluoro-3-(pyridine-3-yl)-1H-indole | TDO | ¹⁸F | 5-6% | Not specified | nih.gov |

Future Research Horizons in this compound Chemistry

The chemical scaffold, this compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural combination of a phenoxy group, a pyridine (B92270) ring, and a methanamine substituent offers a versatile platform for the development of novel compounds with diverse applications. As research in this area continues to evolve, several key future directions and emerging avenues are poised to expand the chemical space and utility of this important molecule. This article explores the prospective advancements in the synthesis, design, sustainability, and reactivity of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for (6-Phenoxypyridin-3-yl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between phenol and 3-chloropyridine derivatives. Key steps:

- Reagents : Phenol, 3-chloropyridine, potassium carbonate (base), and dimethylformamide (DMF) as solvent under reflux .

- Amination : React the intermediate [6-phenoxypyridin-3-yl]chloride with ammonia or methylamine under controlled pH (e.g., NH3 in ethanol at 60°C).

- Yield Optimization : Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor purity via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Recrystallize crude product using ethanol/water mixtures. For higher purity, employ flash chromatography (eluent: 20% ethyl acetate in hexane) .

- Characterization :

- NMR : Confirm structure via H NMR (e.g., pyridine protons at δ 8.2–8.4 ppm, phenoxy aromatic protons at δ 6.8–7.3 ppm) and C NMR (amine carbon at ~45 ppm) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ion (expected m/z: 201.1). Validate with high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for assessing the compound’s stability under experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC with UV detection (λ = 254 nm).

- Oxidative Stability : Expose to 3% HO and monitor degradation products via LC-MS. Compare with reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer :

- Substituent Library : Synthesize analogs with halogen (F, Cl), alkyl (methyl), or electron-donating (methoxy) groups at the phenoxy position .

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC values with Hammett σ constants or steric parameters .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardization : Use identical assay conditions (pH, temperature) and cell lines (e.g., HEK293 for receptor binding).

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., serotonin receptors). Validate with molecular dynamics simulations (GROMACS) .

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate prediction accuracy via leave-one-out cross-validation .

Q. What green chemistry approaches can replace hazardous solvents in synthesis?

- Methodological Answer :

- Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. How to develop a validated LC-MS method for quantifying trace impurities?

- Methodological Answer :

- Column : C18 column (2.1 × 50 mm, 1.7 μm), mobile phase: 0.1% formic acid in water/acetonitrile.

- Detection : Multiple reaction monitoring (MRM) for parent ion (m/z 201.1 → 184.0) and impurities (e.g., chlorinated byproducts). Validate linearity (R > 0.99) and LOQ (<0.1%) .

Q. What mechanisms explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress (e.g., with benzyl bromide) via F NMR. Calculate activation energy (E) using Arrhenius plots.

- DFT Calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps (e.g., amine lone pair nucleophilicity) .

Q. How does steric hindrance from the phenoxy group influence regioselectivity in derivatization?

- Methodological Answer :

- Crystallography : Solve X-ray structures to assess spatial orientation. Compare with computational models (Mercury Software).

- Competition Experiments : React with bulky vs. small electrophiles (e.g., tert-butyl bromide vs. methyl iodide) and quantify product ratios via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.